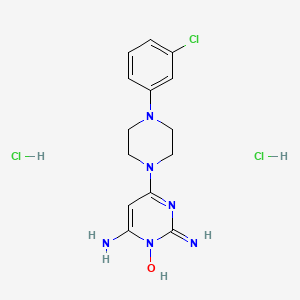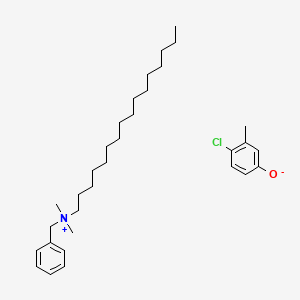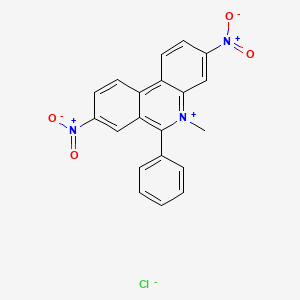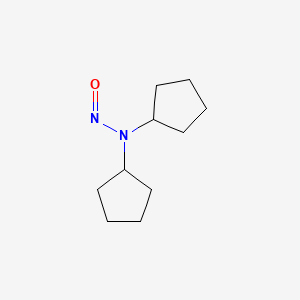
Cyclopentanamine, N-cyclopentyl-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanamine, N-cyclopentyl-N-nitroso- is a chemical compound with the molecular formula C10H18N2O. It contains 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is part of the nitrosamine family, which are known for their potential carcinogenic properties .
Métodos De Preparación
The synthesis of Cyclopentanamine, N-cyclopentyl-N-nitroso- typically involves the nitrosation of cyclopentanamine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to control the formation of the nitroso compound.
Análisis De Reacciones Químicas
Cyclopentanamine, N-cyclopentyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopentanamine, N-cyclopentyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential effects on biological systems, particularly its carcinogenic properties.
Medicine: Research is ongoing to understand its role in drug development and its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentanamine, N-cyclopentyl-N-nitroso- involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological effects .
Comparación Con Compuestos Similares
Cyclopentanamine, N-cyclopentyl-N-nitroso- can be compared with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar structural features but differ in their specific alkyl groups. Cyclopentanamine, N-cyclopentyl-N-nitroso- is unique due to its cyclopentyl group, which influences its chemical reactivity and biological effects .
Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
- N-nitrosopyrrolidine (NPYR)
These compounds are also part of the nitrosamine family and exhibit similar carcinogenic properties .
Propiedades
Número CAS |
56420-30-5 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
N,N-dicyclopentylnitrous amide |
InChI |
InChI=1S/C10H18N2O/c13-11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 |
Clave InChI |
WSSSTYXJQVZEJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N(C2CCCC2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)

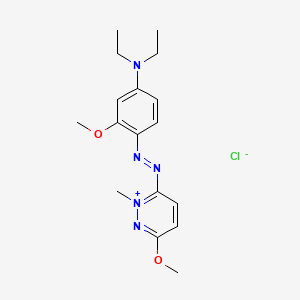
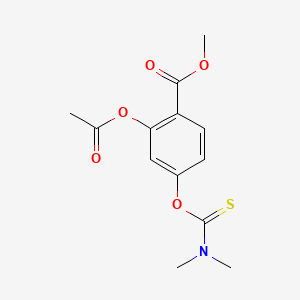
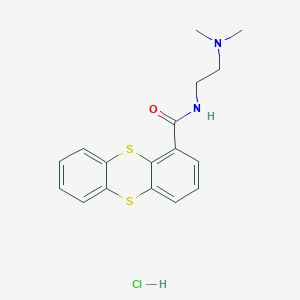
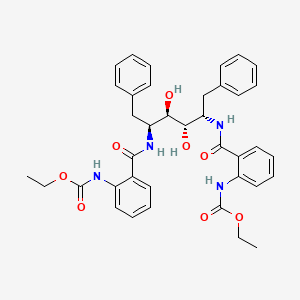
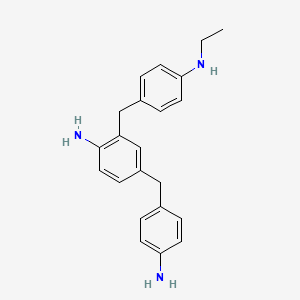
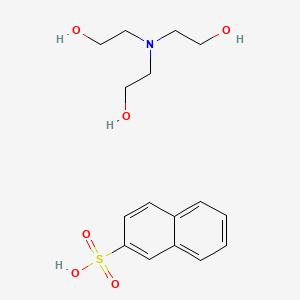
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)


